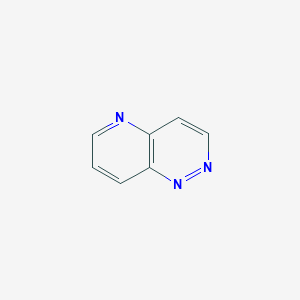

Pyridopyridazine

Cat. No. B8481360

M. Wt: 131.13 g/mol

InChI Key: OHZYAOYVLLHTGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05420275

Procedure details

The pyridopyridazine compound (L-012) as obtained in Example 3 and luminol were dissolved at the concentration of 0.2 mM in 0.2 M Tris buffer (pH 8.6) containing 0.1 mM EDTA. In test tubes were put 990 μl respectively of the solutions, and to each of the solutions was added 10 μl of a dimethylsulfoxide (DMSO) solution of 40 mM p-iodophenol as a chemiluminescent enhancer, followed by mixing. In other test tubes were put 50 μl of each of the mixtures, whereto 100 μl of a 0.2 M Tris buffer (pH 8.6) containing horseradish peroxidase at the concentrations of 10 pg/ml, 100 pg/ml 1 ng/ml or 10 ng/ml. By further adding 50 μl of Tris buffer (pH 8.6) containing of 0.6 mM H2O2 to each of the tubes, chemiluminescent reaction was initiated. The measurement was carried out for the luminous amounts for 10 seconds between 60 seconds later and 70 seconds later after addition of H2O2. The results are tabulated in Table 3. From Table 3, it was shown that the pyridopyridazine compound of Example 3 (L-012) provides about 4 to 20 times as great chemiluminescent amounts as luminol. The sodium salt of L-012 showed the same chemiluminescence activity as L-012.

[Compound]

Name

whereto

Quantity

100 μL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(N([CH2:17][C:18]([OH:20])=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.IC1C=CC([OH:28])=CC=1.OO.[N:31]1[C:36]2[CH:37]=[CH:38]C=[N:40][C:35]=2[CH:34]=[CH:33][N:32]=1>C(O)C(N)(CO)CO.CS(C)=O>[CH:37]1[CH:36]=[C:35]([NH2:40])[C:34]2[C:33]([NH:32][NH:31][C:18](=[O:20])[C:17]=2[CH:38]=1)=[O:28]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

10 μL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

[Compound]

|

Name

|

whereto

|

|

Quantity

|

100 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=NC=CC2=C1C=CC=N2

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Step Eight

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by mixing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing horseradish peroxidase at the concentrations of 10 pg/ml, 100 pg/ml 1 ng/ml or 10 ng/ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of the tubes, chemiluminescent reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |